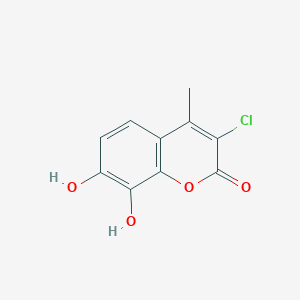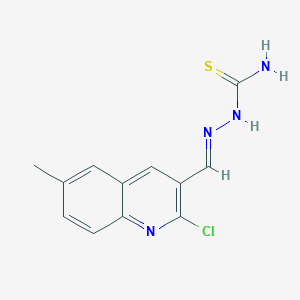
3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in many plants and have been used in various medicinal applications due to their anticoagulant, antimicrobial, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one typically involves the chlorination of 7,8-dihydroxy-4-methylcoumarin. One common method includes the reaction of 7,8-dihydroxy-4-methylcoumarin with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom at the 3-position of the coumarin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions
3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at the 7 and 8 positions can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted coumarins depending on the nucleophile used.
科学研究应用
3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other biologically active coumarin derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anticoagulant activity and potential use in treating cardiovascular diseases.
Industry: Used in the synthesis of dyes, perfumes, and as a fluorescent marker in biochemical assays.
作用机制
The biological activity of 3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one is primarily due to its ability to interact with various molecular targets. The compound can inhibit enzymes like DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of bacterial and cancer cell proliferation . Additionally, the compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress .
相似化合物的比较
Similar Compounds
7-hydroxy-4-methylcoumarin: Lacks the chlorine atom at the 3-position.
4-methylumbelliferone: Lacks the hydroxyl groups at the 7 and 8 positions.
3-chloro-7-hydroxy-4-methylcoumarin: Similar structure but lacks the hydroxyl group at the 8 position.
Uniqueness
3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one is unique due to the presence of both hydroxyl groups at the 7 and 8 positions and a chlorine atom at the 3-position. This combination of functional groups enhances its biological activity and makes it a valuable compound for various applications .
属性
分子式 |
C10H7ClO4 |
|---|---|
分子量 |
226.61 g/mol |
IUPAC 名称 |
3-chloro-7,8-dihydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H7ClO4/c1-4-5-2-3-6(12)8(13)9(5)15-10(14)7(4)11/h2-3,12-13H,1H3 |
InChI 键 |
QAZKNKBOVBHCEU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)Cl |
规范 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)

![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)

![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304586.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](4-chlorophenyl)methanone](/img/structure/B304587.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)
![14-(4-chlorophenyl)-6-methoxy-17-thia-2,12,13,15-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),2,4,6,8,13,15-heptaen-11-ol](/img/structure/B304589.png)
![8-nitro-5-(2-oxo-2-phenylethyl)-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304592.png)
